Leu-Glu

Description

Structural and Functional Properties

Leu-Glu’s amphipathic nature—combining leucine’s hydrophobic side chain with glutamic acid’s hydrophilic carboxyl group—enables diverse molecular interactions. Nuclear magnetic resonance (NMR) and fluorescence spectroscopy studies have revealed that the peptide’s conformational flexibility allows it to adopt both extended and folded states depending on environmental pH and ionic strength. For instance, in acidic conditions, glutamic acid’s carboxyl group protonates, reducing electrostatic repulsion and promoting compact conformations. This adaptability underpins its utility in studying peptide binding to proteins and nucleic acids.

A key application of Leu-Glu lies in its role as a minimalistic model for investigating peptide-mediated catalysis. Research on MHC class I molecules demonstrated that dipeptides with hydrophobic residues, such as leucine, accelerate peptide exchange by binding to the F pocket of MHC proteins. While these studies primarily focused on glutamyl-leucine (Glu-Leu), the reverse sequence of Leu-Glu, the principles apply broadly to dipeptides with similar residue pairs. For example, dipeptides like Leu-Glu likely stabilize transiently unbound states of MHC-bound peptides, facilitating the replacement of low-affinity ligands with high-affinity ones.

Table 1: Comparative Properties of Leu-Glu and Related Dipeptides

| Property | Leu-Glu | Glu-Leu | L-Leucyl-L-Leucine |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₅ | C₁₁H₂₀N₂O₅ | C₁₂H₂₄N₂O₃ |

| Molecular Weight (g/mol) | 260.29 | 260.29 | 244.33 |

| Key Interactions | Hydrophobic, electrostatic | Hydrophobic, electrostatic | Hydrophobic |

| Biological Role | Model peptide, metabolite | Metabolite, catalyst | Transport substrate |

Applications in Molecular Recognition and Transport

Leu-Glu’s role extends to molecular recognition systems. Fluorescence titration experiments with tripeptides containing Leu-Glu segments, such as tryptophan-leucine-glutamic acid (Trp-Leu-Glu), demonstrated cooperative interactions between aromatic indole rings and nucleotide cap structures like 7-methylguanosine monophosphate (m7GpppA). These studies highlighted the importance of π-π stacking and hydrogen bonding in peptide-nucleotide adduct formation, with Leu-Glu’s glutamic acid residue facilitating electrostatic stabilization.

In microbial systems, dipeptides like Leu-Glu serve as substrates for specialized transport machinery. Lactococcus lactis employs a dedicated dipeptide transport system to internalize nutrients, with kinetic studies showing that leucine-containing dipeptides exhibit higher uptake rates compared to those with polar residues. Mutants lacking this transport system showed severe growth defects in peptide-dependent media, underscoring Leu-Glu’s nutritional importance in microbial metabolism.

Properties

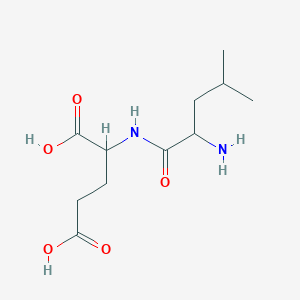

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNVDJGXRFEYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Chemical Synthesis via Carbobenzoxy (Cbz) Protection and Coupling

A highly detailed and industrially applicable method for synthesizing dipeptides with glutamic acid as the first amino acid residue, including Leu-Glu, has been documented in a patent (CN104151398A). This method involves:

Step 1: Protection of Glutamic Acid-5 Methyl Ester

L-glutamic acid 5 methyl ester is dissolved in water and alkalized. The amino group is protected using carbobenzoxy (Cbz) reagents such as benzyloxycarbonyl chloride (Z-Cl) or Z-OSU. After the reaction reaches over 95% completion, acidification and extraction yield benzyloxycarbonyl glutamic acid 5 methyl ester (Z-Glu(OMe)) as a solid.Step 2: Formation of Active Ester Intermediate

Z-Glu(OMe) is dissolved in an organic solvent (ethyl ester, tert-butyl ester, ethyl acetate, trichloromethane, or methylene dichloride). It is reacted with dicyclohexylcarbodiimide (DCC) and N-hydroxy-succinimide (HOSU) to form benzyloxycarbonyl glutamic acid 5 methyl ester 1-succinimide ester (Z-Glu(OMe)-OSU) with >95% conversion.Step 3: Coupling with Leucine

Leucine (free amino acid or ester) is dissolved in water with alkali (sodium hydroxide, sodium carbonate, or bicarbonate). The pH is maintained at 8–10, and Z-Glu(OMe)-OSU is added to react, achieving >98% conversion. Acidification to pH 2–3 precipitates the protected dipeptide Z-Glu-Leu.Step 4: Deprotection by Hydrogenation

The protected dipeptide is dissolved in water, palladium on charcoal is added, and hydrogenation is performed under mild conditions (temperature 20–65 °C, pressure 2–10 atm) for 10–12 hours. This removes the Cbz protecting group, yielding high-purity Leu-Glu dipeptide, which can be crystallized from the aqueous solution.

Table 1: Summary of Chemical Synthesis Parameters

| Step | Reagents/Conditions | Purpose | Conversion (%) | Notes |

|---|---|---|---|---|

| 1 | L-Glu-5-OMe, alkali, Cbz reagent (Z-Cl/Z-OSU), acidification | Amino protection of Glu ester | >95 | Water as solvent |

| 2 | DCC, HOSU, organic solvent (ethyl acetate, DCM, etc.) | Formation of active ester | >95 | Organic solvents vary |

| 3 | Leucine, alkali, pH 8–10 | Peptide bond formation | >98 | Aqueous phase, pH control |

| 4 | Pd/C, H2, mild temp & pressure | Deprotection of Cbz group | Complete | Hydrogenation, aqueous phase |

This method is noted for its environmental friendliness, simplicity, and suitability for industrial scale-up, with minimal waste discharge and high product purity (HPLC purity >99%) reported.

Solid-Phase Peptide Synthesis (SPPS)

While the patent method focuses on solution-phase synthesis, classical peptide synthesis protocols such as Fmoc-based solid-phase peptide synthesis (SPPS) are widely used in research laboratories for dipeptide preparation, including Leu-Glu.

- Resin and Coupling Chemistry : The peptide chain is assembled on a solid resin (e.g., 2-chlorotrityl chloride resin or Wang resin). The C-terminal amino acid (glutamic acid) is first attached to the resin.

- Fmoc Deprotection and Coupling : The Fmoc protecting group on the amino acid is removed using a base (e.g., piperidine in DMF). Leucine is then coupled to the deprotected glutamic acid using activating agents such as HBTU or DIC/HOBt.

- Cleavage and Purification : After chain assembly, the dipeptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified by HPLC.

This method offers precise control over sequence and purity but is more suited for small-scale synthesis due to cost and complexity. It is the standard in peptide research and is referenced in studies synthesizing bioactive dipeptides.

Enzymatic and Whole-Cell Biocatalytic Synthesis

Recent advances have demonstrated the use of L-amino acid ligases (Lals) and engineered microbial systems for dipeptide synthesis, primarily focusing on dipeptides like Leucine–Leucine but applicable to other dipeptides such as Leu-Glu.

- Enzyme Catalysis : L-amino acid ligases catalyze ATP-dependent peptide bond formation between free amino acids. Challenges include low catalytic efficiency and side reactions like hydrolysis.

- Whole-Cell Catalysis : Genetic engineering of Escherichia coli strains to express Lals and polyphosphate kinase (for ATP regeneration) has enabled high-yield dipeptide production. Disruption of endogenous peptidases reduces degradation of the product.

- Advantages : This method is environmentally benign, scalable, and can produce dipeptides with high yield and purity under mild conditions.

Though specific data on Leu-Glu synthesis by this method is limited, the approach is promising for industrial bioproduction of dipeptides.

Comparative Analysis of Preparation Methods

| Method | Scale Suitability | Purity Achieved | Environmental Impact | Cost Efficiency | Notes |

|---|---|---|---|---|---|

| Chemical Synthesis (Cbz) | Industrial scale | >99% (HPLC) | Low waste, moderate | High | Well-established, high purity |

| Solid-Phase Peptide Synthesis | Laboratory/small | >95% (HPLC) | Moderate | Moderate to high | Precise, flexible, costly |

| Enzymatic/Whole-Cell | Emerging industrial | High (variable) | Environmentally friendly | Potentially low | Requires genetic engineering |

Chemical Reactions Analysis

Types of Reactions: Leucine-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving Leu-Glu include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving Leu-Glu depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized derivatives of Leu-Glu, while reduction reactions may produce reduced forms of the peptide. Substitution reactions can result in the incorporation of different functional groups into the peptide structure .

Scientific Research Applications

Leucine-glutamate has a wide range of applications in scientific research. In chemistry, it is used to study peptide synthesis and the behavior of amino acids in different environments. In biology, Leu-Glu is investigated for its role in protein synthesis and its antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including its ability to modulate cellular processes and protect against oxidative stress. In the food industry, Leu-Glu is studied for its potential as a bioactive ingredient with health benefits .

Mechanism of Action

The mechanism of action of leucine-glutamate involves its interaction with various molecular targets and pathways. Leucine is known to activate the mammalian target of rapamycin complex 1 (mTORC1) pathway, which plays a crucial role in protein synthesis and cellular growth. Glutamate, on the other hand, acts as a neurotransmitter and is involved in various metabolic processes. Together, Leu-Glu exerts its effects by modulating these pathways and enhancing cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Dipeptides

Structural and Functional Properties

Leu-Glu’s unique properties arise from its combination of hydrophobic (leucine) and hydrophilic (glutamic acid) residues. Below is a comparison with related dipeptides:

Key Observations :

- Charge and Solubility : Leu-Glu’s acidic residue (Glu) enhances solubility in aqueous environments compared to neutral dipeptides like Leu-Leu.

- Biological Activity : Unlike Glu-Tyr (umami), Leu-Glu is bitter, highlighting how residue pairing dictates sensory properties . Cyclic derivatives (e.g., cyclo(Leu-Glu)) exhibit enhanced antimicrobial activity compared to linear forms .

Analytical Differentiation

Leu-Glu can be distinguished from isomeric dipeptides (e.g., Ile-Glu) via tandem mass spectrometry (MS/MS). For example:

Comparative Research Findings

Enzymatic Interactions

Antimicrobial Activity

Leu-Glu-containing peptides, such as xantholysin, demonstrate broader-spectrum antimicrobial activity compared to structurally similar compounds:

- Xantholysin (Leu-Glu-Asp-Gln-Val-Leu...) : Exhibits potent activity against Gram-positive bacteria, outperforming entolysin A (Leu-Glu-Gln-Val-Leu...) due to sequence variations at six positions .

- Marine-Derived Cyclo(Leu-Glu) : Shows DPPH radical scavenging activity (IC₅₀ = 0.24 mg/mL), comparable to Phe-Glu but less potent than Tyr-Ser-Gln-Leu-Glu-Asn .

Biological Activity

Leucine (Leu) and glutamate (Glu) are two amino acids that play significant roles in various biological processes, particularly in metabolism, protein synthesis, and cellular signaling. This article explores the biological activity of the compound Leu-Glu, highlighting research findings, mechanisms of action, and relevant case studies.

Overview of Leu-Glu

Leu-Glu is a dipeptide formed by the condensation of leucine and glutamate. Both amino acids are essential for numerous physiological functions, including muscle protein synthesis and neurotransmission. The interaction between Leu and Glu has been studied extensively to understand their synergistic effects on metabolic pathways.

-

mTORC1 Activation :

- Leu is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a crucial regulator of cell growth and metabolism. Recent studies indicate that glutamine (Gln) enhances Leu-mediated mTORC1 activation. Co-ingestion of Gln with Leu significantly increases the phosphorylation levels of key proteins involved in protein synthesis, such as eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and S6 kinase 1 (S6K1) .

- The activation of mTORC1 by Leu promotes protein synthesis while inhibiting autophagy, thereby influencing muscle mass and recovery post-exercise .

- Neurotransmission :

Table 1: Summary of Key Studies on Leu-Glu

Case Study 1: Diabetic Retinopathy

A predictive model established using data from 1031 patients with type 2 diabetes indicated that higher levels of Leu correlate with a reduced risk of developing diabetic retinopathy. The odds ratios suggest that individuals with elevated Leu levels have a protective effect against DR when not using metformin .

Case Study 2: Muscle Recovery

In a study examining the effects of amino acids on muscle recovery post-exercise, participants who consumed a combination of Leu and Gln showed improved recovery markers compared to those who did not. This underscores the importance of these amino acids in athletic performance and recovery strategies .

Q & A

Q. What are the standard methodologies for synthesizing Leu-Glu in laboratory settings?

Leu-Glu, a dipeptide, is typically synthesized using solid-phase peptide synthesis (SPPS). Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amino acids during coupling .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns ensures high purity (>95%) .

- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular weight and structural integrity . Methodological Tip: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like racemization .

Q. Which analytical techniques are most effective for identifying Leu-Glu in complex biological matrices?

- Chromatography : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for trace-level detection .

- Spectroscopy : Circular dichroism (CD) can resolve conformational changes under varying pH conditions .

- Electrophoresis : Capillary zone electrophoresis (CZE) differentiates Leu-Glu from structurally similar peptides . Methodological Tip: Combine multiple techniques to address limitations in specificity (e.g., LC-MS/MS + NMR) .

Q. How can researchers investigate Leu-Glu’s role in biological systems?

- In vitro assays : Use cell cultures to study uptake kinetics via radiolabeled Leu-Glu (e.g., ³H or ¹⁴C isotopes) .

- Enzyme-linked assays : Quantify interactions with proteases or transporters using fluorescence-based substrates .

- Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to receptors .

Advanced Research Questions

Q. How can conflicting data on Leu-Glu’s thermodynamic stability be resolved?

Discrepancies often arise from variations in experimental conditions (e.g., buffer composition, temperature). Strategies include:

- Cross-validation : Compare isothermal titration calorimetry (ITC) data with differential scanning calorimetry (DSC) to assess enthalpy-entropy compensation .

- Statistical rigor : Apply multivariate analysis (e.g., principal component analysis) to isolate confounding variables .

- Reproducibility protocols : Standardize buffer systems (e.g., phosphate vs. Tris) across labs to minimize artifacts .

Q. What experimental designs are optimal for studying Leu-Glu’s interactions with metal ions?

- Chelation studies : Use UV-Vis spectroscopy to monitor absorbance shifts upon titration with Cu²⁺ or Zn²⁺ .

- Stoichiometric analysis : Employ Job’s method of continuous variation to determine binding ratios .

- Structural dynamics : Synchrotron X-ray absorption spectroscopy (XAS) reveals coordination geometry changes . Methodological Tip: Pre-treat Leu-Glu with EDTA to remove trace metal contaminants before experiments .

Q. How can novel computational methods enhance Leu-Glu’s structural analysis?

- Machine learning (ML) : Train models on existing peptide datasets to predict Leu-Glu’s folding pathways under physiological conditions .

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate protonation states of glutamic acid residues in aqueous environments .

- Data integration : Use platforms like Zenodo or ChemRxiv to share raw NMR/MS data for collaborative validation .

Data Management and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.